

# chemical structure and properties of Lazabemide Hydrochloride

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Lazabemide Hydrochloride

Cat. No.: B022583

[Get Quote](#)

## Lazabemide Hydrochloride: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**Lazabemide Hydrochloride** (also known as Ro 19-6327) is a potent, selective, and reversible inhibitor of monoamine oxidase B (MAO-B).<sup>[1][2][3][4][5]</sup> Initially investigated for its therapeutic potential in neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease, Lazabemide's distinct pharmacological profile continues to make it a subject of interest in neuroscience research.<sup>[3][6]</sup> This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological characteristics of **Lazabemide Hydrochloride**, intended to serve as a resource for researchers and professionals in the field of drug development.

## Chemical Structure and Properties

**Lazabemide Hydrochloride** is the hydrochloride salt of Lazabemide. Its chemical name is N-(2-aminoethyl)-5-chloro-2-pyridinecarboxamide hydrochloride.<sup>[4][5][7][8]</sup> The compound is a white crystalline solid.<sup>[7][8]</sup>

Table 1: Chemical and Physical Properties of **Lazabemide Hydrochloride**

| Property         | Value                                                         | Source                                                                           |
|------------------|---------------------------------------------------------------|----------------------------------------------------------------------------------|
| Chemical Formula | $C_8H_{10}ClN_3O \cdot HCl$                                   | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[8]</a>                      |
| Molecular Weight | 236.1 g/mol                                                   | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>                      |
| CAS Number       | 103878-83-7                                                   | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>                      |
| IUPAC Name       | N-(2-aminoethyl)-5-chloropyridine-2-carboxamide;hydrochloride | <a href="#">[10]</a>                                                             |
| Canonical SMILES | <chem>C1=CC(=NC=C1Cl)C(=O)NCCN.Cl</chem>                      | <a href="#">[7]</a> <a href="#">[11]</a>                                         |
| Appearance       | White crystalline solid                                       | <a href="#">[7]</a> <a href="#">[8]</a>                                          |
| Solubility       | Soluble to 100 mM in water and DMSO                           | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[12]</a> |
| Purity           | ≥98% (HPLC)                                                   | <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[9]</a> <a href="#">[12]</a> |
| Storage          | Desiccate at room temperature                                 | <a href="#">[4]</a> <a href="#">[7]</a> <a href="#">[9]</a>                      |

## Mechanism of Action

Lazabemide is a selective and reversible inhibitor of monoamine oxidase B (MAO-B).[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#) [\[5\]](#) MAO-B is a key enzyme in the degradation of dopamine, a neurotransmitter crucial for motor control and other neurological functions.[\[7\]](#)[\[13\]](#) By inhibiting MAO-B, Lazabemide increases the synaptic availability of dopamine. The selectivity for MAO-B over MAO-A is a critical feature, as MAO-A is primarily responsible for the metabolism of other monoamines like serotonin and norepinephrine. This selectivity reduces the risk of certain side effects associated with non-selective MAO inhibitors.

Table 2: In Vitro Inhibitory Activity of Lazabemide

| Target | IC <sub>50</sub> Value | Source                                                                                                                                        |
|--------|------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|
| MAO-B  | 0.03 μM                | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[14]</a> |
| MAO-A  | > 100 μM               | <a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[9]</a> <a href="#">[12]</a> <a href="#">[14]</a> |

At higher concentrations, Lazabemide can also inhibit the reuptake of noradrenaline and serotonin.[4][5][9][12]

Table 3: Inhibitory Activity of Lazabemide on Monoamine Uptake

| Monoamine     | IC <sub>50</sub> Value | Source           |
|---------------|------------------------|------------------|
| Noradrenaline | 86 $\mu$ M             | [3][4][5][9][12] |
| Serotonin     | 123 $\mu$ M            | [3][4][5][9][12] |
| Dopamine      | > 500 $\mu$ M          | [3][4][5][9][12] |

## Dopamine Metabolism Signaling Pathway

The following diagram illustrates the metabolic pathway of dopamine and the point of intervention by Lazabemide.



[Click to download full resolution via product page](#)

Dopamine metabolism and the inhibitory action of Lazabemide.

## Pharmacokinetics in Humans

Studies in healthy subjects have shown that Lazabemide is rapidly absorbed after oral administration.[1][15] Its elimination follows a mixed linear and non-linear pathway.[1][15] Steady-state plasma concentrations are typically reached by the third day of multiple dosing.[1][15]

Table 4: Pharmacokinetic Parameters of Lazabemide in Healthy Subjects

| Parameter                                      | Value                           | Condition                  | Source   |
|------------------------------------------------|---------------------------------|----------------------------|----------|
| Time to steady-state                           | 3 days                          | Multiple dosing            | [1][15]  |
| Apparent half-life                             | ~8-9 hours                      | Multiple dosing            | [15]     |
| Elimination                                    | Mixed linear and non-linear     | Single and multiple doses  | [15]     |
| Maximum Elimination Rate (Vmax/F)              | $2.8 \pm 1.4 \text{ mg h}^{-1}$ | Population mean $\pm$ s.d. | [12][15] |
| Concentration at half-maximum elimination (Km) | $36 \pm 19 \mu\text{g L}^{-1}$  | Population mean $\pm$ s.d. | [12][15] |
| First-order elimination (CL/F)                 | $16 \pm 3.8 \text{ L h}^{-1}$   | Population mean $\pm$ s.d. | [12][15] |

## Clinical Studies in Parkinson's Disease

Lazabemide has been evaluated in clinical trials for its efficacy in early Parkinson's disease. In a one-year study, Lazabemide was shown to delay the need for levodopa therapy.[1] The risk of reaching the primary endpoint (onset of disability requiring levodopa) was significantly reduced in patients receiving Lazabemide compared to placebo.[1]

Table 5: Efficacy of Lazabemide in Early Parkinson's Disease (1-Year Study)

| Treatment Group           | Hazard Ratio for Reaching Primary Endpoint (vs. Placebo) | 95% Confidence Interval | p-value | Source |
|---------------------------|----------------------------------------------------------|-------------------------|---------|--------|
| Combined Lazabemide Doses | 0.49                                                     | 0.32 - 0.77             | 0.001   | [16]   |
| 25 mg/day                 | 0.55                                                     | [16]                    |         |        |
| 50 mg/day                 | 0.47                                                     | [16]                    |         |        |
| 100 mg/day                | 0.48                                                     | [16]                    |         |        |
| 200 mg/day                | 0.51                                                     | [16]                    |         |        |

## Experimental Protocols

### Synthesis of Lazabemide

A reported synthesis of Lazabemide involves the reaction of 5-chloro-2-cyanopyridine with ethylenediamine.[14][17]

#### Experimental Workflow: Synthesis of Lazabemide



[Click to download full resolution via product page](#)

A simplified workflow for the synthesis of **Lazabemide Hydrochloride**.

Note: For a detailed, step-by-step protocol, researchers should refer to the primary literature.

## Monoamine Oxidase B (MAO-B) Inhibition Assay (Fluorometric)

The following is a general protocol for determining the MAO-B inhibitory activity of a compound like Lazabemide. This assay is based on the fluorometric detection of hydrogen peroxide ( $H_2O_2$ ), a byproduct of the MAO-B-catalyzed oxidation of a substrate.

#### Materials:

- MAO-B enzyme
- MAO-B substrate (e.g., tyramine)
- High-sensitivity fluorescent probe
- Developer
- Assay buffer
- Test compound (Lazabemide)
- Inhibitor control (e.g., Selegiline)
- 96-well black microplate
- Fluorescence microplate reader

#### Procedure:

- Prepare Reagents: Reconstitute and dilute the MAO-B enzyme, substrate, probe, and developer according to the manufacturer's instructions. Prepare a dilution series of the test compound (Lazabemide) and the inhibitor control.
- Reaction Setup: To the wells of a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution. Include wells for a positive control (enzyme without inhibitor) and a negative control (no enzyme).
- Pre-incubation: Incubate the plate for a set period (e.g., 10 minutes) at 37°C to allow the inhibitor to interact with the enzyme.

- Initiate Reaction: Add the MAO-B substrate solution to all wells to start the enzymatic reaction.
- Detection: Immediately add the probe and developer solution to all wells.
- Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at multiple time points.
- Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the  $IC_{50}$  value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

#### Experimental Workflow: MAO-B Inhibition Assay



[Click to download full resolution via product page](#)

A general workflow for a fluorometric MAO-B inhibition assay.

## Conclusion

**Lazabemide Hydrochloride** is a well-characterized selective and reversible MAO-B inhibitor with a clear mechanism of action and demonstrated efficacy in preclinical and clinical studies for Parkinson's disease. Its favorable pharmacokinetic profile and selectivity make it a valuable tool for neuroscience research and a continued subject of interest for the development of novel

therapeutics for neurodegenerative diseases. This guide provides a foundational overview to support further investigation and application of this compound.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Effect of lazabemide on the progression of disability in early Parkinson's disease. The Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A controlled trial of lazabemide (Ro 19-6327) in levodopa-treated Parkinson's disease. Parkinson Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Lazabemide hydrochloride | Monoamine Oxidase (MAO) Inhibitors: R&D Systems [rndsystems.com]
- 5. Lazabemide hydrochloride | Monoamine Oxidases | Tocris Bioscience [tocris.com]
- 6. glpbio.com [glpbio.com]
- 7. Dopamine - Wikipedia [en.wikipedia.org]
- 8. apexbt.com [apexbt.com]
- 9. The metabolism of dopamine by both forms of monoamine oxidase in the rat brain and its inhibition by cimoxatone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Lazabemide | C8H10CIN3O | CID 71307 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Mixed linear and non-linear disposition of lazabemide, a reversible and selective inhibitor of monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The Design and Evaluation of an L-Dopa–Lazabemide Prodrug for the Treatment of Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 15. scispace.com [scispace.com]
- 16. 2024.sci-hub.red [2024.sci-hub.red]

- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [chemical structure and properties of Lazabemide Hydrochloride]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b022583#chemical-structure-and-properties-of-lazabemide-hydrochloride>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)